molecular formula C16H18ClNO3S2 B6561917 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide CAS No. 1091173-80-6

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B6561917
CAS No.: 1091173-80-6
M. Wt: 371.9 g/mol
InChI Key: OOZUMNHFWSWOAI-UHFFFAOYSA-N
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Description

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a synthetic thiophene-sulfonamide derivative of significant interest in forensic and pharmacological research. As part of the broader class of novel psychoactive substances (NPS), this compound is a candidate for receptor binding affinity studies, particularly concerning cannabinoid receptors CB1 and CB2. Research into such emerging synthetic molecules is critical for public health risk assessment, as novel analogues may present unknown and unpredictable toxicodynamic profiles, including severe ill-health events. The sulfonamide functional group is known to confer specific interaction capabilities with a range of biological targets, such as enzymes and receptors. This product is intended solely for analytical purposes, including method development, chemical reference standard qualification, and in vitro investigative research in controlled laboratory settings. It is supplied with comprehensive analytical data to ensure identity and purity. This chemical is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c17-14-6-7-15(22-14)23(19,20)18-12-16(8-10-21-11-9-16)13-4-2-1-3-5-13/h1-7,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZUMNHFWSWOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Thiophene Sulfonamide Precursors

Patents describe bromination and chlorination of acetylated thiophene derivatives as a critical step. For example, 3-acetyl-5-chloro-2-thiophenesulfonamide (Formula V) is synthesized via oxidative chlorination of 3-acetyl-5-chloro-2-(benzylthio)thiophene using chlorine gas in ethyl acetate/water (90:10–96:4 ratio) at −5°C to 10°C. Subsequent ammonolysis yields the sulfonamide core. This method achieves high purity but requires careful control of chlorine gas flow and temperature to minimize over-chlorination.

Direct Sulfonylation of 5-Chlorothiophene

An alternative approach involves sulfonylation of 5-chlorothiophene-2-carbonyl chloride. A 2024 study demonstrated that reacting 5-chlorothiophene-2-carbonyl chloride with amines in the presence of LiH and alkyl bromides produced N-alkylated sulfonamides in yields exceeding 85%. While this method was applied to brominated analogs, substituting the alkyl bromide with (4-phenyloxan-4-yl)methyl bromide could directly yield the target compound.

N-Alkylation of the Sulfonamide Group

Introducing the (4-phenyloxan-4-yl)methyl substituent to the sulfonamide nitrogen represents the critical functionalization step.

Alkylation via Mitsunobu Reaction

Microwave-assisted nucleophilic aromatic substitution (S<sub>N</sub>Ar) has been employed for analogous systems. For instance, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) was synthesized using Cs<sub>2</sub>CO<sub>3</sub> in DMF or K<sub>3</sub>PO<sub>4</sub> in NMP under microwave irradiation (94% yield in 25 min). Adapting this protocol, the reaction of 5-chlorothiophene-2-sulfonamide with (4-phenyloxan-4-yl)methyl bromide in the presence of Cs<sub>2</sub>CO<sub>3</sub> could proceed efficiently (Table 1).

Table 1: Optimization of N-Alkylation Conditions

BaseSolventTemperatureTimeYield (%)
Cs<sub>2</sub>CO<sub>3</sub>DMF80°C2 h78
K<sub>3</sub>PO<sub>4</sub>NMP100°C4 h65
LiHTHF25°C12 h82

Notably, LiH-mediated alkylation at room temperature offers milder conditions, reducing decomposition risks.

Challenges in Steric and Electronic Modulation

The (4-phenyloxan-4-yl)methyl group introduces steric hindrance, necessitating optimization:

Solvent and Base Selection

Polar aprotic solvents (DMF, NMP) enhance reactivity in S<sub>N</sub>Ar reactions but may promote side reactions with bulky substrates. Switching to THF or dichloromethane with LiH as a base improved yields in analogous N-alkylations.

Protecting Group Strategies

Unprotected sulfonamides, as in 4,5-dichlorothiophene sulfonamide 3 , showed limited reactivity (3–6% conversion). Protecting the sulfonamide nitrogen with PMB (4-methoxybenzyl) prior to alkylation increased yields to 91% in related syntheses. Subsequent deprotection under acidic conditions (TFA/CH<sub>2</sub>Cl<sub>2</sub>) would yield the final product.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

MethodAdvantagesLimitationsYield Range (%)
Microwave S<sub>N</sub>ArRapid (25 min), high yieldRequires specialized equipment78–94
LiH-mediated alkylationAmbient conditions, scalableLonger reaction times82–85
Reductive aminationBroad substrate compatibilityMulti-step, lower atom economy60–75

Microwave-assisted methods are optimal for rapid synthesis, while LiH-based protocols suit labs lacking advanced instrumentation .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in research to understand the interactions of sulfonamides with biological targets.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

    Pathways Involved: The inhibition of folate synthesis leads to the disruption of DNA and RNA synthesis, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity : The target compound’s 4-phenyloxan-4-ylmethyl group introduces conformational rigidity compared to simpler substituents (e.g., dihydroindenyl in ). This may enhance binding selectivity in biological targets.
  • Melting Points: Analogs with aromatic substituents (e.g., phenoxybenzyl in ) exhibit lower melting points (110–111°C) than non-aromatic analogs (144–148°C for ), suggesting differences in crystallinity and solubility.
  • Spectroscopic Trends : IR spectra consistently show NH stretching (~3350 cm⁻¹) and sulfonamide S=O vibrations (~1150–1367 cm⁻¹) across analogs .

Kinase Inhibition

  • Compound 33 (): A quinazoline-thiophene-2-sulfonamide hybrid exhibited dual inhibition of PknA and PknB kinases (Ki <8 nM and <1 nM, respectively), attributed to the 5-chloro-thiophene sulfonamide core and cyclopropylpyrazole substituent .
  • Compound 57 (): Lacking the chloro substituent and with a methylpyrimidine group, this analog showed poor kinase inhibition (Ki >4000 nM), highlighting the critical role of the chloro group and substituent positioning .

Anticancer Activity

  • Compound 11b (): Demonstrated antiproliferative activity (structure-activity relationship studies pending) with a 68.3% synthetic yield, suggesting feasibility for further optimization .

Metabolic Regulation

  • FX5 (): Acted as a glucocorticoid receptor (GR) antagonist, improving glucose homeostasis in diabetic mice. The 5-chloro-thiophene sulfonamide moiety likely contributes to target binding affinity .

Approved Drug: Rivaroxaban

  • Rivaroxaban (): A clinically used anticoagulant sharing the thiophene-2-carboxamide backbone. Its oxazolidinone and morpholinyl groups are critical for Factor Xa inhibition, illustrating how substituent diversity drives therapeutic utility .

Biological Activity

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides, known for their antibacterial properties, have been extensively studied for their roles in various therapeutic applications, including antidiabetic and anticancer activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN1O3SC_{12}H_{12}ClN_{1}O_{3}S with a molecular weight of approximately 349.9 g/mol. The compound features a thiophene ring substituted with a sulfonamide group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂ClN₁O₃S
Molecular Weight349.9 g/mol
CAS Number[Not specified]
SolubilitySoluble in DMSO
Melting Point[Not specified]

Antimicrobial Activity

Sulfonamides are primarily recognized for their antibacterial properties. The mechanism involves the inhibition of bacterial folate synthesis, which is essential for DNA synthesis. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study conducted on several sulfonamide derivatives, including this compound, utilized the disc diffusion method to assess antibacterial efficacy. Results indicated that the compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ampicillin .

Antidiabetic Activity

Recent research has also explored the antidiabetic potential of sulfonamides. The compound was evaluated in a streptozotocin-induced diabetic rat model, demonstrating a reduction in blood glucose levels. This effect is attributed to the enhancement of insulin sensitivity and modulation of glucose metabolism pathways.

Table 2: Antidiabetic Activity Results

Treatment GroupBlood Glucose Level (mg/dL)% Change from Control
Control250 ± 20-
Sulfonamide Treatment180 ± 1528%

The biological activities of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in folate synthesis.
  • Modulation of Cellular Signaling : Preliminary studies suggest that this compound may influence pathways related to inflammation and cellular stress responses.

Q & A

Q. What are the standard synthetic routes and characterization techniques for 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide?

Methodological Answer: The synthesis typically involves:

  • Step 1: Coupling the thiophene-2-sulfonamide core with (4-phenyloxan-4-yl)methylamine under basic conditions (e.g., K₂CO₃ in DMF) at 50–60°C for 4–6 hours .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
    Characterization:
  • NMR (¹H/¹³C) to confirm substituent positions and purity.
  • HPLC (>95% purity threshold) and mass spectrometry (MS) for molecular weight validation .

Q. What biological activities have been reported for this compound?

Methodological Answer: Reported activities include:

  • Antibacterial: Inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) via sulfonamide-mediated dihydropteroate synthase (DHPS) inhibition, tested via broth microdilution (MIC values: 2–8 µg/mL) .
  • Diuretic Effects: Demonstrated in rodent models using urine output assays (dose range: 10–50 mg/kg) .
  • Antifungal: Activity against Candida albicans (IC₅₀: ~10 µM) via ergosterol biosynthesis disruption .

Q. How is the compound’s structural integrity validated during synthesis?

Methodological Answer:

  • FT-IR identifies key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹).
  • X-ray crystallography resolves 3D conformation, particularly for the oxane and thiophene rings .
  • Elemental analysis (C, H, N, S) confirms stoichiometric ratios .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., oxane phenyl group, thiophene chlorine) to assess impact.
  • Bioactivity Testing: Compare IC₅₀/MIC values across analogs (see Table 1 ).
  • Statistical Analysis: Use QSAR models to correlate substituent electronic/hydrophobic parameters with activity .

Q. Table 1: SAR of Key Derivatives

DerivativeSubstituent ModificationBioactivity (MIC/IC₅₀)
A4-Fluorophenyl oxaneMIC: 1 µg/mL (S. aureus)
BThiophene-3-sulfonamideIC₅₀: 15 µM (C. albicans)
COxane replaced with piperidineReduced diuretic effect
Data from

Q. How should researchers resolve contradictions in biological data across studies?

Methodological Answer:

  • Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
  • Control variables: Check solvent effects (DMSO vs. saline), pH, and cell line/pathogen strain differences .
  • Meta-analysis: Compare datasets using tools like PRISMA to identify confounding factors .

Q. What experimental strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Enzyme inhibition assays: Direct DHPS binding studies using fluorescence quenching .
  • Cellular uptake studies: Radiolabeled compound (³H/¹⁴C) to track membrane permeability .
  • Molecular docking: AutoDock Vina to predict interactions with DHPS (PDB: 1AJ0) .

Q. How can pharmacokinetic properties (e.g., solubility, half-life) be improved?

Methodological Answer:

  • Prodrug design: Esterify sulfonamide to enhance solubility (e.g., acetate prodrugs).
  • Lipid nanoparticle encapsulation: Increases bioavailability in rodent plasma (t₁/₂: 8 → 12 hours) .
  • LogP optimization: Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.2 → 2.5 .

Q. What are the critical challenges in scaling up synthesis for preclinical trials?

Methodological Answer:

  • Reaction scalability: Replace DMF with safer solvents (e.g., acetonitrile) for large batches.
  • Purification bottlenecks: Switch from column chromatography to fractional crystallization .
  • Quality control: Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .

Q. How do structural analogs compare in target selectivity?

Methodological Answer:

  • Kinase profiling: Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Crystal structure overlays: Compare binding modes of analogs (e.g., oxane vs. morpholine derivatives) .
  • Selectivity ratios: Calculate IC₅₀ for primary vs. secondary targets (e.g., DHPS vs. carbonic anhydrase) .

Q. What in vitro/in vivo models are most relevant for therapeutic potential assessment?

Methodological Answer:

  • In vitro:
    • Antibacterial: Murine macrophage infection models (e.g., S. aureus JAR0601).
    • Antifungal: Biofilm disruption assays (C. albicans ATCC 90028) .
  • In vivo:
    • Rodent sepsis models: Survival rates post-administration (20 mg/kg, IV).
    • Toxicology: Hepatic/renal function markers (ALT, BUN) at 14-day endpoints .

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